2,4,6-Trichloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloropyridine-3-carboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions and a carboxylic acid group at the 3 position. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
2,4,6-Trichloropyridine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4,6-trichloropyridine with carbon dioxide under specific conditions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce a range of reduced or oxidized compounds .
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes or interfere with cellular processes, depending on its application. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid
Triclopyr: 3,5,6-Trichloro-2-pyridinyloxyacetic acid
Clopyralid: 3,6-Dichloropyridine-2-carboxylic acid
Uniqueness
2,4,6-Trichloropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various specialized applications .
Properties
IUPAC Name |
2,4,6-trichloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORBTGOVTLGEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596978 |
Source
|
Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69422-72-6 |
Source
|
Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.